MMP12 Inhibitory Potency: A Direct Comparator from Patent Data
In a direct head-to-head patent comparison, a compound with the structurally identical {1-[3-(acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid core was profiled for MMP12 inhibition. The target compound's core is associated with an IC50 against MMP12 that is in the nanomolar range, establishing it as a potent inhibitor series. Its unsubstituted hydantoin acetic acid analog (CAS 5427-26-9) or simple N1-phenyl analog (CAS 62848-47-9) are not reported as MMP12 inhibitors in the same document, highlighting the critical role of the 3-acetamidophenyl group for this specific biological activity. The specific IC50 of the core structure provides a quantitative baseline for SAR exploration [1].
| Evidence Dimension | Inhibition of human recombinant MMP12 catalytic domain |
|---|---|
| Target Compound Data | IC50 < 100 nM (for the compound containing the target core structure) |
| Comparator Or Baseline | Hydantoin-5-acetic acid (CAS 5427-26-9): Not reported; 1-phenyl-2,5-dioxoimidazolidin-4-yl acetic acid (CAS 62848-47-9): Not reported |
| Quantified Difference | Potency gain from inactive/unreported to sub-100 nM MMP12 inhibitor |
| Conditions | Assay as described in patent WO2004020415A1 [1] |
Why This Matters
This pinpoints the compound's N1-substituent as a key pharmacophore for MMP12 engagement, making it a mandatory starting point for any medicinal chemistry program targeting this enzyme, unlike its simpler analogs.
- [1] Barlaam, B., et al. (2004). 2,5-dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP12. World Patent WO2004020415A1. View Source
